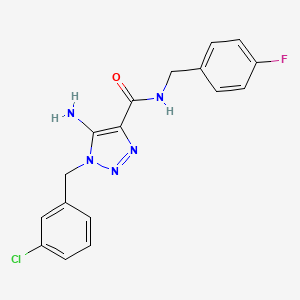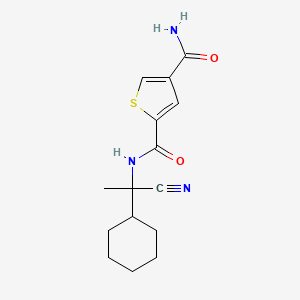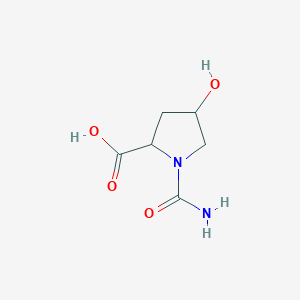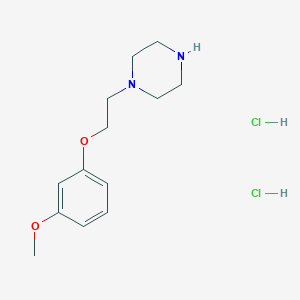
1-(2-(3-Methoxyphenoxy)ethyl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(2-(3-Methoxyphenoxy)ethyl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1609400-50-1 . It has a molecular weight of 309.24 and its molecular formula is C13H20N2O2.2ClH .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H20N2O2.2ClH/c1-16-12-3-2-4-13(11-12)17-10-9-15-7-5-14-6-8-15;;/h2-4,11,14H,5-10H2,1H3;2*1H .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .作用机制
MPP acts as a selective serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This activation leads to an increase in serotonin levels in the brain, which can have a range of effects on mood, behavior, and cognitive function.
Biochemical and Physiological Effects:
MPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can have a range of effects on mood, behavior, and cognitive function. MPP has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.
实验室实验的优点和局限性
MPP has several advantages for use in lab experiments. It is a selective serotonin receptor agonist, which means that it can be used to study the effects of serotonin on various physiological and biochemical processes. MPP is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments.
However, there are also limitations to the use of MPP in lab experiments. One limitation is that it has a relatively short half-life, which means that its effects may be short-lived. Additionally, MPP has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on MPP. One area of focus could be on the development of more selective serotonin receptor agonists that have fewer off-target effects. Another area of focus could be on the use of MPP in combination with other compounds to study the interactions between different neurotransmitters in the brain. Additionally, further research could be done on the potential therapeutic applications of MPP in the treatment of psychiatric disorders.
合成方法
MPP can be synthesized through various methods, including the reaction of 3-methoxyphenol with 2-chloroethylpiperazine in the presence of a base, followed by hydrochloric acid treatment to obtain the dihydrochloride salt form. Another method involves the reaction of 3-methoxyphenol with N-(2-chloroethyl)piperazine in the presence of a catalyst, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt form.
科学研究应用
MPP has been widely studied for its potential applications in scientific research. One of its main applications is in neuroscience research, where it has been shown to have an effect on serotonin receptors in the brain. MPP has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-12-3-2-4-13(11-12)17-10-9-15-7-5-14-6-8-15;;/h2-4,11,14H,5-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOXMFNDHHSDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616851.png)
![N-[3-(2-Phenylimidazol-1-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2616855.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2616856.png)
![[2-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-(4-fluorophenyl)cyanamide](/img/structure/B2616858.png)
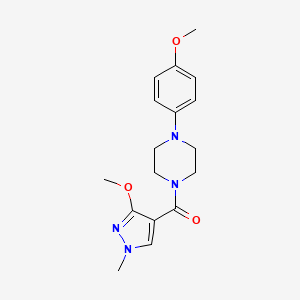
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)prop-2-en-1-one](/img/structure/B2616861.png)
